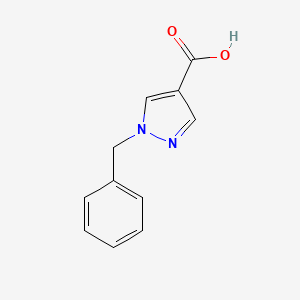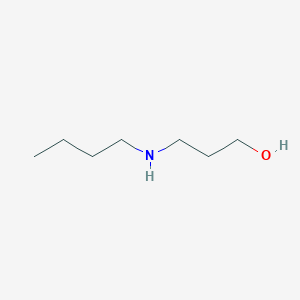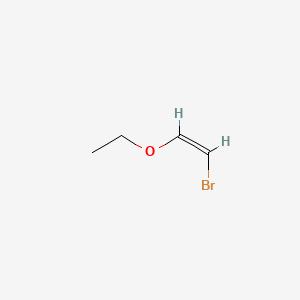
2-(3-Phenylpyrrolidin-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the preparation of Schiff bases derived from 2-(piperidin-4-yl)ethanamine, as described in paper . These bases were prepared in high yields, indicating an efficient synthetic route. Another synthesis approach is reported in paper , where 2-(Phenylthio)ethanamine was prepared from 2-phenylthio ethyl bromide using the Gabriel reaction, achieving an overall yield of about 61%. These methods suggest that the synthesis of "2-(3-Phenylpyrrolidin-1-yl)ethanamine" could potentially be achieved through similar synthetic strategies involving amine reactions with appropriate synthons.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques. For instance, the Schiff bases in paper were deduced by NMR, FTIR, UV-Vis, MS, and other physical measurements. The X-ray crystallography technique was used to confirm the structure of novel derivatives in papers and . These techniques could be applied to determine the molecular structure of "2-(3-Phenylpyrrolidin-1-yl)ethanamine" and to confirm its purity and identity.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "2-(3-Phenylpyrrolidin-1-yl)ethanamine". However, the synthesis of Schiff bases and the reaction involving chloroacetyl ferrocene suggest that the compound may also undergo similar reactions, such as nucleophilic substitution or condensation, to form more complex structures or to be used as an intermediate in pharmaceutical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various techniques. The Schiff bases showed good antioxidant activity , and the novel ferrocenyl derivatives displayed specific absorption and emission spectra . These findings indicate that "2-(3-Phenylpyrrolidin-1-yl)ethanamine" may also exhibit distinct physical and chemical properties that could be explored for potential applications in medicinal chemistry or material science.
科学的研究の応用
Synthesis and Characterization
- 2-(3-Phenylpyrrolidin-1-yl)ethanamine derivatives have been explored for their synthesis and structural characterization. For example, studies have shown the successful synthesis of specific derivatives with confirmed structures through various spectroscopic techniques (Pejchal et al., 2015). These processes are fundamental for understanding the chemical properties and potential applications of these compounds.
Catalytic Activities
- Some derivatives of 2-(3-Phenylpyrrolidin-1-yl)ethanamine have been investigated for their catalytic properties. Research has indicated moderate catalytic activities in certain chemical reactions, such as asymmetric transfer hydrogenation of ketones (Kumah et al., 2019). These findings suggest potential applications in chemical synthesis and industrial processes.
Antimicrobial and Antifungal Activities
- Some studies have highlighted the antimicrobial and antifungal potential of compounds derived from 2-(3-Phenylpyrrolidin-1-yl)ethanamine. For instance, certain compounds have shown activity comparable to standard medicinal agents against a variety of bacterial and fungal strains (Kumbhare et al., 2013). This implies potential therapeutic applications in combating infections.
Ligand Synthesis and Metal Complex Formation
- 2-(3-Phenylpyrrolidin-1-yl)ethanamine has been utilized in the synthesis of ligands for metal complex formation. Research demonstrates its use in creating chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII, which maintain specific structures in solution (Canary et al., 1998). These complexes have potential applications in catalysis and material science.
Safety and Hazards
作用機序
Mode of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which could potentially influence its absorption and distribution within the body .
Action Environment
It is known that the compound is stable at -20°c, suggesting that temperature could potentially influence its stability .
特性
IUPAC Name |
2-(3-phenylpyrrolidin-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-7-9-14-8-6-12(10-14)11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLXONWPLLPZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424368 |
Source


|
| Record name | 2-(3-phenylpyrrolidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylpyrrolidin-1-yl)ethanamine | |
CAS RN |
33304-29-9 |
Source


|
| Record name | 2-(3-phenylpyrrolidin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Amino-[1,2,4]thiadiazol-3-yl)-acetamide](/img/structure/B1276453.png)







![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)



